Sulfadoxine-d4 is a deuterated derivative of sulfadoxine, a sulfonamide antibiotic primarily used in the treatment of malaria and bacterial infections. The compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in pharmacokinetic studies. Sulfadoxine-d4 is utilized in various scientific research applications, particularly in the study of drug metabolism and efficacy.
Sulfadoxine-d4 belongs to the class of sulfonamide antibiotics. These compounds are characterized by their sulfonamide functional group, which is critical for their antibacterial activity. Sulfadoxine specifically inhibits bacterial folic acid synthesis, making it effective against a range of pathogens.
The synthesis of sulfadoxine-d4 typically involves the selective substitution of hydrogen atoms with deuterium. This can be achieved through various chemical reactions, including:
The synthetic pathways often involve multiple steps, including:
Sulfadoxine-d4 maintains a similar molecular structure to that of sulfadoxine but includes deuterium atoms at specific positions. The chemical formula for sulfadoxine is , while for sulfadoxine-d4, it is .
Sulfadoxine-d4 can participate in various chemical reactions typical of sulfonamides, including:
These reactions often require specific conditions such as anhydrous solvents and inert atmospheres to prevent hydrolysis or oxidation.
Sulfadoxine-d4 exerts its antibacterial effects primarily through competitive inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), it disrupts folate metabolism, leading to impaired nucleic acid synthesis and ultimately bacterial cell death.
Studies have shown that the incorporation of deuterium does not significantly alter the mechanism but may affect pharmacokinetics and bioavailability, allowing for better tracking in vivo studies .
Sulfadoxine-d4 is primarily used in research settings for:
Sulfadoxine-d4 represents a critical advancement in stable isotope-labeled pharmaceutical compounds, serving as an indispensable tool in contemporary drug development and environmental monitoring research. As a deuterated analog of the antimicrobial agent sulfadoxine, this compound enables precise quantification of its parent molecule in complex biological and environmental matrices. The strategic incorporation of four deuterium atoms creates a chemically identical yet mass-distinguishable version that maintains the pharmacological behavior of the original compound while allowing mass spectrometry to differentiate between labeled and unlabeled species. The significance of Sulfadoxine-d4 extends across multiple research domains, including pharmacokinetic studies of antimalarial combination therapies, environmental fate studies of sulfonamide antibiotics, and the development of high-sensitivity analytical methodologies [2] [6]. Its emergence addresses the growing need for reliable internal standards that can compensate for matrix effects and analytical variability in increasingly sophisticated detection systems.
Sulfadoxine-d4 (Chemical Name: 4-Amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4; Synonyms: Sulphadoxine-d4) is a deuterium-labeled isotopologue of sulfadoxine where four hydrogen atoms at specific positions on the benzene ring are replaced with deuterium (²H or D), a stable hydrogen isotope. The compound has the molecular formula C12H10D4N4O4S and a molecular weight of 314.35 g/mol, compared to 310.33 g/mol for unlabeled sulfadoxine [2] [5]. This molecular weight difference of 4 atomic mass units (amu) provides the mass spectrometry differentiation essential for its analytical applications. The deuterium atoms are specifically incorporated at the ortho and meta positions relative to the sulfonamide linkage on the aniline ring, resulting in a symmetric labeling pattern that maintains molecular symmetry and minimizes isotopic effects on chemical behavior. The structural integrity of the pharmacologically active components—specifically the sulfonamide group and dimethoxypyrimidine moiety—remains unaffected by deuterium substitution [2].
Table 1: Molecular Characteristics of Sulfadoxine-d4
Property | Specification | Analytical Significance |
---|---|---|
Chemical Formula | C12H10D4N4O4S | Unique mass signature for detection |
Molecular Weight | 314.35 g/mol | 4 amu difference from native compound |
CAS Number | 1330266-05-1 (labeled)2447-57-6 (unlabeled) | Unique identifier for chemical databases |
Isotopic Purity | ≥98.0% | Minimizes interference from unlabeled species |
Deuterium Positions | Aniline ring (positions 2,3,5,6) | Preservation of active site chemistry |
Appearance | White to light yellow solid | Visual quality control indicator |
The structural characteristics of Sulfadoxine-d4 are optimized to ensure minimal perturbation of physicochemical properties compared to the unlabeled compound. This includes maintaining identical chromatographic behavior in reversed-phase liquid chromatography systems, similar ionization efficiency in mass spectrometry interfaces, and equivalent extraction recovery in sample preparation procedures. The deuterium substitution does not alter the pKa values of the sulfonamide (approximately 6.5) or the aniline amino group (approximately 2.0), preserving the compound's pH-dependent solubility and ionization characteristics. These carefully engineered properties ensure that Sulfadoxine-d4 serves as a faithful isotopic surrogate for the native molecule throughout analytical workflows [2] [6].
Sulfadoxine-d4 serves as an essential internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods where it compensates for matrix effects, extraction efficiency variations, and instrument fluctuations. The compound's primary application lies in quantifying sulfadoxine in biological matrices during pharmacokinetic studies, especially those investigating antimalarial combination therapies containing sulfadoxine and pyrimethamine. In a landmark methodology development, researchers employed Sulfadoxine-d4 as an internal standard for the determination of sulfadoxine in microvolume human plasma samples (as low as 5 µL) using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) [6]. The method demonstrated exceptional accuracy with mean recoveries of 94.3±3.2% for sulfadoxine, highlighting the effectiveness of the deuterated internal standard in compensating for preparation and analysis variations.
The analytical principle underpinning Sulfadoxine-d4 application relies on its near-identical chemical behavior to the unlabeled analyte during sample preparation and chromatographic separation, while exhibiting a distinct mass-to-charge ratio (m/z) during mass spectrometric detection. For sulfadoxine, the typical quantification transition is m/z 311→245, while Sulfadoxine-d4 is monitored at m/z 315→249 [6]. This 4 amu mass shift enables unambiguous differentiation in the mass spectrometer while maintaining retention time alignment in chromatographic systems. The deuterated standard is added to samples at the earliest possible stage—ideally prior to any extraction steps—to account for procedural losses. Its effectiveness as an internal standard has been demonstrated across diverse sample types, including human plasma, whole blood, urine, and environmental water samples, making it an indispensable tool for researchers studying sulfadoxine pharmacokinetics and environmental persistence.
Table 2: Analytical Applications of Sulfadoxine-d4 as an Internal Standard
Application Domain | Sample Matrix | Analytical Technique | Key Performance Metrics |
---|---|---|---|
Pharmacokinetic Studies | Human plasma (5 µL) | UHPLC-MS/MS | Recovery: 94.3±3.2%; Linear range: 1–200 µg/mL |
Environmental Analysis | Groundwater systems | LC-MS/MS with derivatization-GC-IRMS | Enables isotope ratio analysis for biodegradation assessment |
Drug Metabolism Research | Liver microsomes | High-resolution MS | Tracking of metabolic transformation pathways |
Formulation Analysis | Pharmaceutical tablets | LC-MS/MS | Content uniformity and stability testing |
Beyond conventional quantification, Sulfadoxine-d4 enables advanced analytical approaches such as compound-specific isotope analysis (CSIA). This emerging technique leverages subtle differences in natural isotope abundance to track environmental degradation pathways of sulfonamide antibiotics. When used as a spike in biodegradation studies, Sulfadoxine-d4 helps distinguish between biotic and abiotic degradation mechanisms and potentially identifies transformation products through characteristic isotopic fractionation patterns. Recent methodological advances in derivatization-gas chromatography-isotope ratio mass spectrometry (derivatization-GC-IRMS) have expanded the utility of deuterated sulfonamides like Sulfadoxine-d4 for nitrogen isotope analysis, providing multi-element isotope data that offers enhanced insights into degradation pathways [3] [7].
The development of Sulfadoxine-d4 represents an evolutionary milestone in the six-decade progression of stable isotope labeling techniques for pharmaceutical analysis. The historical trajectory began in the 1960s with the first applications of deuterium labeling in metabolic studies using gas chromatography-mass spectrometry (GC-MS). Early deuterated sulfonamides faced significant challenges due to hydrogen-deuterium exchange in protic solvents and biological matrices, which compromised isotopic integrity and analytical utility. The breakthrough came with the development of aromatic ring deuteration strategies, which provided enhanced isotopic stability compared to aliphatic or exchangeable proton labeling. Sulfadoxine-d4 exemplifies this advancement with its stable deuterium incorporation at non-exchangeable positions on the aniline ring [2].
The evolution of synthetic methodologies for deuterated sulfonamides has progressed through three generations:
Chemical Exchange Methods (1970s-1980s): Early approaches employed acid- or base-catalyzed exchange using deuterated solvents at high temperatures. These methods produced compounds with low isotopic enrichment (typically <50% deuterium incorporation) and poor positional specificity, limiting analytical utility.
Precursor Synthesis (1980s-2000s): Second-generation methods involved synthesizing labeled precursors from commercially available deuterated building blocks. The introduction of deuterated aniline derivatives enabled the production of sulfadoxine analogs with defined deuteration patterns and higher isotopic enrichment (90-95%).
Catalytic Deuteration (2010-Present): Contemporary synthesis employs homogeneous transition metal catalysis for selective hydrogen-deuterium exchange. These methods allow direct deuteration of complex sulfonamides like sulfadoxine at specific positions without complex protection/deprotection steps, achieving >98% isotopic purity while reducing production costs [2] [5].
The parallel development of detection technologies has dramatically enhanced the utility of Sulfadoxine-d4 in analytical applications. Modern triple quadrupole mass spectrometers offer detection limits 100-fold lower than early GC-MS systems, enabling the quantification of sulfadoxine at therapeutically relevant concentrations in minute biological samples. The convergence of improved synthetic methods and sophisticated detection capabilities has expanded Sulfadoxine-d4 applications beyond pharmacokinetics to include environmental fate studies, where it serves as a tracer for monitoring sulfonamide persistence and biodegradation in groundwater systems [3]. Recent research has highlighted the persistence of sulfonamides in groundwater under anaerobic conditions, emphasizing the need for sophisticated analytical tools like Sulfadoxine-d4 to study natural attenuation processes and assess the risk of antibiotic resistance spread in aquatic environments.
Table 3: Evolution of Sulfonamide Isotope Labeling Technologies
Era | Labeling Technology | Typical Isotopic Purity | Analytical Limitations | Key Sulfonamide Applications |
---|---|---|---|---|
1970s-1980s | Chemical exchange | <50% | Significant back-exchange; positional uncertainty | Basic metabolic profiling |
1980s-2000s | Precursor synthesis | 90-95% | Complex synthesis; high cost | Regulatory bioanalysis; drug development |
2000s-2010s | Catalytic deuteration | >98% | Limited substrate scope | High-sensitivity PK studies; environmental monitoring |
2010s-Present | Directed ortho-metalation | >99% | Specialized reagents required | CSIA; degradation pathway studies; advanced metabolomics |
The development of Sulfadoxine-d4 coincides with significant regulatory advancements regarding stable isotope internal standards. International guidelines from the FDA (Bioanalytical Method Validation Guidance) and EMA (Guideline on Bioanalytical Method Validation) now explicitly recommend stable isotope-labeled internal standards for LC-MS/MS bioanalysis when available. This regulatory recognition has accelerated the adoption of compounds like Sulfadoxine-d4 in pharmaceutical quality control and clinical research. Looking toward the horizon, the application of Sulfadoxine-d4 is expanding into novel research domains including microdosing studies to predict drug-drug interactions, nanoparticle drug delivery systems for antimalarial therapy, and isotope-enabled omics approaches to elucidate mechanisms of sulfonamide resistance in Plasmodium falciparum [3] [6] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7